H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr(3,5-diBr)-DL-xiIle-DL-Leu-OH
H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr(3,5-diBr)-DL-xiIle-DL-Leu-OH
Brand Name:
Vulcanchem
CAS No.:
112898-47-2
VCID:
VC20819669
InChI:
InChI=1S/C78H119Br2N21O20/c1-7-41(6)62(73(117)98-56(76(120)121)33-40(4)5)99-70(114)54(37-43-34-45(79)63(107)46(80)35-43)97-72(116)58-18-13-31-101(58)75(119)51(16-11-29-88-78(85)86)92-64(108)47(15-10-28-87-77(83)84)91-71(115)57-17-12-30-100(57)74(118)50(14-8-9-27-81)93-69(113)55(38-59(82)103)96-66(110)49(24-26-61(105)106)90-68(112)53(36-42-19-21-44(102)22-20-42)95-67(111)52(32-39(2)3)94-65(109)48-23-25-60(104)89-48/h19-22,34-35,39-41,47-58,62,102,107H,7-18,23-33,36-38,81H2,1-6H3,(H2,82,103)(H,89,104)(H,90,112)(H,91,115)(H,92,108)(H,93,113)(H,94,109)(H,95,111)(H,96,110)(H,97,116)(H,98,117)(H,99,114)(H,105,106)(H,120,121)(H4,83,84,87)(H4,85,86,88)
SMILES:
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5
Molecular Formula:
C78H119Br2N21O20
Molecular Weight:
1830.7 g/mol
H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr(3,5-diBr)-DL-xiIle-DL-Leu-OH
CAS No.: 112898-47-2
Cat. No.: VC20819669
Molecular Formula: C78H119Br2N21O20
Molecular Weight: 1830.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112898-47-2 |
|---|---|
| Molecular Formula | C78H119Br2N21O20 |
| Molecular Weight | 1830.7 g/mol |
| IUPAC Name | 2-[[2-[[2-[[1-[2-[[2-[[1-[6-amino-2-[[4-amino-2-[[4-carboxy-2-[[3-(4-hydroxyphenyl)-2-[[4-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C78H119Br2N21O20/c1-7-41(6)62(73(117)98-56(76(120)121)33-40(4)5)99-70(114)54(37-43-34-45(79)63(107)46(80)35-43)97-72(116)58-18-13-31-101(58)75(119)51(16-11-29-88-78(85)86)92-64(108)47(15-10-28-87-77(83)84)91-71(115)57-17-12-30-100(57)74(118)50(14-8-9-27-81)93-69(113)55(38-59(82)103)96-66(110)49(24-26-61(105)106)90-68(112)53(36-42-19-21-44(102)22-20-42)95-67(111)52(32-39(2)3)94-65(109)48-23-25-60(104)89-48/h19-22,34-35,39-41,47-58,62,102,107H,7-18,23-33,36-38,81H2,1-6H3,(H2,82,103)(H,89,104)(H,90,112)(H,91,115)(H,92,108)(H,93,113)(H,94,109)(H,95,111)(H,96,110)(H,97,116)(H,98,117)(H,99,114)(H,105,106)(H,120,121)(H4,83,84,87)(H4,85,86,88) |
| Standard InChI Key | NYMPOOWBBYGZKV-UHFFFAOYSA-N |
| SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 |
| Canonical SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 |
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